molecular formula C13H14F3NO4 B3040078 Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate CAS No. 153704-26-8

Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate

Cat. No.: B3040078
CAS No.: 153704-26-8
M. Wt: 305.25 g/mol
InChI Key: LKTLPLGHHHQXTN-UHFFFAOYSA-N
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Description

Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate (CAS: 172527-71-8) is a malonate ester derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position. Its molecular formula is C₁₃H₁₃NO₄F₃Cl (molecular weight: 339.69 g/mol) . The compound is characterized by two ethyl ester groups attached to the central malonate core, which influence its solubility and reactivity. This molecule is a key intermediate in medicinal and agrochemical synthesis, particularly in the development of trifluoromethyl-containing heterocycles .

Properties

IUPAC Name

diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-3-20-11(18)10(12(19)21-4-2)9-6-5-8(7-17-9)13(14,15)16/h5-7,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTLPLGHHHQXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate can be synthesized through a condensation reaction between diethyl malonate and 5-(trifluoromethyl)pyridine-2-carbaldehyde. The reaction typically involves the use of a base such as sodium ethoxide in an ethanol solvent. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products

    Substitution Products: Various substituted malonates

    Oxidation Products: Carboxylic acids

    Reduction Products: Alcohol derivatives

Scientific Research Applications

Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(a) Diethyl 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malonate
  • Structure : Chlorine at the 3-position instead of hydrogen.
  • Molecular Formula: C₁₃H₁₃ClF₃NO₄ (MW: 339.69 g/mol) .
  • Key Differences : The 3-chloro substituent enhances electrophilicity at the pyridine ring, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions compared to the unsubstituted analog. This property is exploited in cross-coupling reactions for drug discovery .
(b) Dimethyl 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)malonate
  • Structure : Methyl esters replace ethyl esters.
  • Molecular Formula: C₁₁H₉ClF₃NO₄ (MW: 311.65 g/mol) .
  • Key Differences : Shorter alkyl chains reduce lipophilicity (logP ~1.2 vs. ~2.5 for ethyl esters), affecting solubility in polar solvents. Methyl esters are also less stable under basic conditions due to slower hydrolysis kinetics .
(c) Diethyl 2-(5-Chloropyridin-2-yl)malonate
  • Structure : Lacks the trifluoromethyl group; chlorine at the 5-position.
  • Molecular Formula: C₁₂H₁₃ClNO₄ (MW: 294.69 g/mol) .
  • Key Differences : Absence of -CF₃ diminishes electron-withdrawing effects, reducing resonance stabilization of intermediates in cyclization reactions. This compound is less favored in applications requiring metabolic stability .

Functional Group Modifications

(a) Diethyl 2-(((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate (4a)
  • Structure: Amino-methylene bridge between malonate and pyridine.
  • Molecular Formula : C₁₅H₁₆F₃N₂O₄ (MW: 369.29 g/mol) .
  • Key Differences: The amino-methylene group introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes in anticancer studies). This derivative showed 82% yield in synthesis, higher than non-functionalized analogs .
(b) Diethyl 2-{[5-(4-Methylphenyl)-2-furyl]methylene}malonate
  • Structure : Furyl and p-tolyl groups replace pyridine.
  • Molecular Formula : C₁₉H₂₀O₅ (MW: 340.36 g/mol) .
  • Key Differences : The furan ring increases π-electron density, altering UV absorption (λmax ~270 nm vs. ~250 nm for pyridine analogs). This compound is less stable under oxidative conditions .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Key Substituents
Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate C₁₃H₁₃ClF₃NO₄ 339.69 2.5 5-CF₃, 2-pyridinyl
Diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malonate C₁₃H₁₃ClF₃NO₄ 339.69 2.6 3-Cl, 5-CF₃, 2-pyridinyl
Dimethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate C₁₁H₉ClF₃NO₄ 311.65 1.2 Methyl esters, 3-Cl, 5-CF₃
Diethyl 2-(5-chloropyridin-2-yl)malonate C₁₂H₁₃ClNO₄ 294.69 1.8 5-Cl, 2-pyridinyl

*Calculated using ChemAxon software.

Biological Activity

Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H13F3NO4C_{13}H_{13}F_3NO_4. It features a pyridine ring substituted with a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration through biological membranes, which is critical for its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group increases the compound's affinity for lipid membranes, while the pyridine moiety facilitates hydrogen bonding and π-π interactions with target proteins. These interactions can lead to inhibition or modulation of enzyme activities, particularly in metabolic pathways.

Enzyme Inhibition

This compound has been investigated for its role in enzyme inhibition. It is particularly noted for its potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. In studies, compounds similar to diethyl malonate derivatives demonstrated low nanomolar inhibition of LDH activity, suggesting that this compound could be a promising candidate for cancer therapeutics .

Case Studies

  • Inhibition of Tumor Growth : Research has shown that derivatives of diethyl malonate can inhibit the growth of various cancer cell lines. For instance, a related compound exhibited significant antiproliferative effects on pancreatic cancer (MiaPaCa2) and sarcoma (A673) cells, indicating potential applications in oncology .
  • VEGFR-2 Targeting : In studies focusing on vascular endothelial growth factor receptor 2 (VEGFR-2), compounds that share structural similarities with this compound demonstrated significant inhibitory activity against VEGFR-2, suggesting that this compound could also play a role in angiogenesis inhibition .

Comparative Table of Biological Activities

Compound NameTarget Enzyme/ActivityIC50 Value (µM)Reference
This compoundLactate Dehydrogenase (LDH)<1
Related Malonate DerivativeVEGFR-20.20
Other Pyridine DerivativesVarious Cancer Cell Lines0.39 - 0.66

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold in medicinal chemistry. Its ability to inhibit key enzymes involved in metabolic pathways positions it as a candidate for drug development aimed at treating various cancers and metabolic disorders. Further optimization and structural modifications could enhance its efficacy and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate
Reactant of Route 2
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Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate

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